

1-(2-Chlorophenyl)piperazine hydrochloride for neuroscience research

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Compound of Interest

| | |
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An In-Depth Technical Guide to **1-(2-Chlorophenyl)piperazine Hydrochloride** (oCPP) for Neuroscience Research

Abstract

1-(2-Chlorophenyl)piperazine hydrochloride (oCPP) is a compound of significant interest in neuroscience, primarily recognized as the major pharmacologically active metabolite of the antidepressant drug trazodone.^{[1][2][3]} However, its utility extends beyond this metabolic relationship, serving as a valuable research tool for the direct investigation of serotonergic and, to a lesser extent, dopaminergic and adrenergic systems. This guide provides a comprehensive technical overview of oCPP, detailing its chemical properties, complex pharmacological profile, and mechanism of action. It offers field-proven insights into experimental design, featuring detailed protocols for in vitro and in vivo applications, and methods for its analytical quantification. By explaining the causality behind experimental choices and emphasizing self-validating systems, this document serves as an essential resource for researchers, scientists, and drug development professionals aiming to leverage oCPP in their neuroscience research.

Introduction to 1-(2-Chlorophenyl)piperazine Hydrochloride (oCPP)

1-(2-Chlorophenyl)piperazine, commonly referred to as oCPP, is a synthetic compound belonging to the phenylpiperazine class of chemicals.[4][5] It is most frequently supplied as a hydrochloride salt to improve its stability and aqueous solubility, which is crucial for experimental applications.[6]

Chemical and Physical Properties

The fundamental properties of oCPP hydrochloride are essential for its proper handling, storage, and preparation for experimental use.

| Property | Value | Source |
|-------------------|--|-----------|
| Chemical Name | 1-(2-Chlorophenyl)piperazine hydrochloride | [6][7] |
| Synonym(s) | oCPP HCl, 2-CPP HCl, ortho-Chlorophenylpiperazine HCl | [6][8] |
| Molecular Formula | C ₁₀ H ₁₄ Cl ₂ N ₂ | [6][7][8] |
| Molecular Weight | 233.14 g/mol | [7][8] |
| CAS Number | 41202-32-8 | [6][8][9] |
| Appearance | White to off-white solid | [7][9] |
| Melting Point | 187-193 °C | [7][9] |
| Solubility | Soluble in water and organic solvents like methanol and ethanol. | [6][7] |
| Storage | Store in a cool, dry place at room temperature. | [7][8] |

Significance in Neuroscience: A Dual Identity

The relevance of oCPP in neuroscience is twofold:

- **As an Active Metabolite:** oCPP is the primary active metabolite of trazodone, an atypical antidepressant.[3][10] Trazodone is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, to produce oCPP.[1][2][3] Therefore, understanding the pharmacology of oCPP is critical to fully comprehending the therapeutic effects and potential side effects of trazodone.[11]
- **As a Direct Research Tool:** Due to its distinct receptor binding profile, oCPP is used independently in preclinical studies to probe the function of specific neurotransmitter systems. It allows researchers to investigate behavioral and physiological responses mediated by its target receptors, particularly within the serotonin system.

Pharmacological Profile and Mechanism of Action

oCPP exhibits a complex pharmacological profile, interacting with multiple receptor systems. Its primary influence is on the serotonergic system, but it also displays affinity for other key neurotransmitter receptors.

The Serotonergic System: A Primary Target

oCPP interacts with several serotonin (5-hydroxytryptamine, 5-HT) receptor subtypes, often with competing functional outcomes (i.e., agonism vs. antagonism) that are receptor-dependent. This complexity is central to its effects.

- **5-HT_{1A} Receptors:** oCPP acts as a partial agonist at 5-HT_{1A} receptors.[6][10] The 5-HT_{1A} receptor is an inhibitory G-protein coupled receptor (GPCR) that, upon activation, reduces neuronal firing.[12] The partial agonism of oCPP at these receptors may contribute to the anxiolytic effects observed with its parent compound, trazodone.[10]
- **5-HT_{2C} Receptors:** oCPP is a potent antagonist of 5-HT_{2C} receptors.[6] Antagonism at 5-HT_{2C} receptors is associated with pro-dopaminergic and pro-noradrenergic effects in the prefrontal cortex, which is a mechanism linked to antidepressant and anxiolytic outcomes.
- **Serotonin Transporter (SERT):** Unlike many antidepressants, oCPP has low affinity for the serotonin transporter, suggesting it does not act as a significant serotonin reuptake inhibitor.[13] However, some studies indicate it may have a presynaptic action involving the transporter, warranting careful interpretation of results.[14]

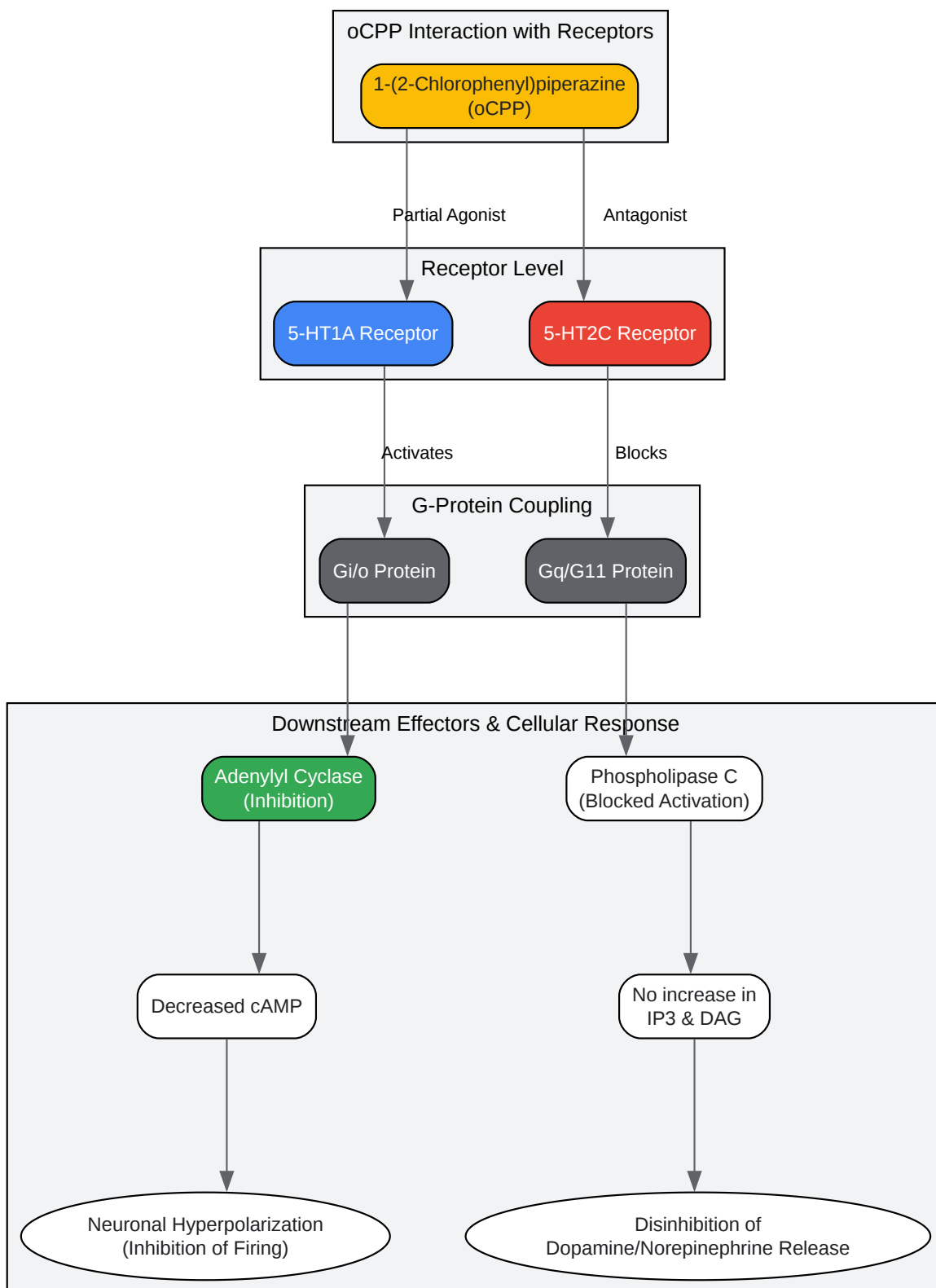
Receptor Binding Affinity Profile

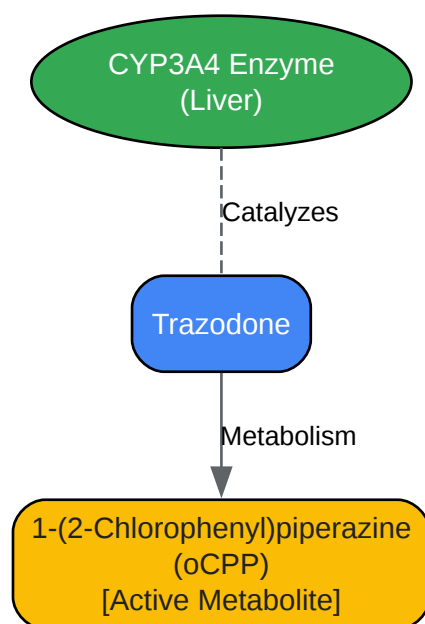
The binding affinity (K_i) or inhibitory concentration (IC₅₀) indicates the concentration of a ligand required to occupy 50% of the receptors. A lower value signifies higher affinity.

| Receptor Target | Affinity / Potency | Functional Activity | Source |
|------------------------------|----------------------------|-------------------------|----------|
| 5-HT1A | High (nanomolar range) | Partial Agonist | [6][10] |
| 5-HT2C | High (nanomolar range) | Antagonist | [6] |
| 5-HT2A | Moderate | Antagonist | [3] |
| α1-Adrenergic | Moderate | Antagonist | [15] |
| Dopamine D3 | Moderate (nanomolar range) | Not fully characterized | [6] |
| Serotonin Transporter (SERT) | Low (micromolar range) | Weak Inhibitor | [13][14] |

Signaling Pathways Mediated by oCPP

oCPP's interaction with GPCRs initiates downstream intracellular signaling cascades. Its dual role as a partial agonist at 5-HT1A and an antagonist at 5-HT2C results in distinct cellular responses.





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Caption: Metabolic conversion of Trazodone to oCPP via CYP3A4.

Pharmacokinetic Considerations and Drug-Drug Interactions

Because CYP3A4 is responsible for metabolizing a vast number of pharmaceuticals, there is a significant potential for drug-drug interactions. [1][2]* CYP3A4 Inhibitors (e.g., ketoconazole, ritonavir, grapefruit juice) can decrease the metabolism of trazodone, leading to higher plasma levels of the parent drug and lower levels of oCPP.

- CYP3A4 Inducers (e.g., carbamazepine, rifampin, St. John's Wort) can accelerate the conversion of trazodone to oCPP, resulting in lower trazodone levels and higher oCPP levels.

Researchers must account for these potential interactions when designing preclinical and clinical studies, as they can significantly alter the pharmacodynamic effects observed.

Methodologies for oCPP Research

This section provides validated, step-by-step protocols for the synthesis, preparation, and application of oCPP in neuroscience research.

Chemical Synthesis and Preparation of Stock Solutions

While oCPP is commercially available, understanding its synthesis is valuable. A common method involves the reaction of piperazine with 1-bromo-2-chlorobenzene or a similar precursor. [9][16] Protocol 4.1.1: Basic Synthesis Outline Causality: This protocol outlines the deprotection of a precursor to yield the final hydrochloride salt. The use of a strong acid like HCl in dioxane is effective for cleaving the Boc protecting group and simultaneously forming the desired salt. [9]

- Dissolve tert-butyl 4-(2-chlorophenyl)piperazine-1-carboxylate in 1,4-dioxane.
- Cool the solution to 0 °C in an ice bath.
- Add a 4N HCl solution in 1,4-dioxane dropwise while stirring.
- Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion with Thin Layer Chromatography (TLC). [9]5. Remove the volatile solvent under reduced pressure.
- Wash the resulting crude product with diethyl ether and dry under a high vacuum to yield oCPP hydrochloride as a white solid. [9] Protocol 4.1.2: Preparation of Stock Solutions for In Vitro and In Vivo Use Trustworthiness: Preparing a high-concentration, validated stock solution ensures accurate and reproducible dilutions for subsequent experiments. Using a precise analytical balance and sterile, pure solvents is critical.
- Weighing: Accurately weigh the desired amount of oCPP HCl powder using an analytical balance in a chemical fume hood.
- Solvent Selection:
 - For in vitro assays, dissolve in sterile, deionized water or a buffer compatible with the assay (e.g., PBS, TRIS).
 - For in vivo administration, dissolve in sterile 0.9% saline.
- Dissolution: Add the solvent to the powder to create a high-concentration stock (e.g., 10 mM or 1 mg/mL). Use a vortex mixer or sonicator to ensure complete dissolution.

- **Sterilization:** For in vivo use, sterilize the solution by passing it through a 0.22 μm syringe filter into a sterile container.
- **Storage:** Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use. Verify the stability of the compound in the chosen solvent under these storage conditions.

In Vitro Experimental Design

In vitro assays are essential for dissecting the molecular interactions of oCPP with its targets.

Protocol 4.2.1: Radioligand Binding Assay to Determine Receptor Affinity Expertise: This assay quantifies the affinity of oCPP for a specific receptor by measuring its ability to compete with a known high-affinity radiolabeled ligand. The inclusion of a "non-specific binding" control (a high concentration of a non-labeled drug) is a self-validating step to ensure that the measured signal is specific to the receptor of interest.

- **Tissue/Cell Preparation:** Prepare cell membranes from a cell line expressing the target receptor (e.g., CHO cells with human 5-HT_{1A}) or from dissected brain regions known to be rich in the receptor.
- **Incubation:** In a multi-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]8-OH-DPAT for 5-HT_{1A}), and varying concentrations of oCPP.
- **Controls:**
 - **Total Binding:** Membranes + radioligand only.
 - **Non-Specific Binding:** Membranes + radioligand + a high concentration of a non-labeled competing ligand (e.g., serotonin).
- **Incubation:** Incubate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
- **Harvesting:** Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
- **Quantification:** Measure the radioactivity trapped on the filters using a scintillation counter.

- **Analysis:** Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of oCPP. Use non-linear regression to determine the IC50, which can be converted to the inhibition constant (Ki).

In Vivo Experimental Design

Animal models are used to investigate the behavioral and physiological effects of oCPP.

Protocol 4.3.1: Administration in Rodent Models Causality: The choice of administration route depends on the desired pharmacokinetic profile. Intraperitoneal (i.p.) injection is common for systemic administration in rodents, providing rapid absorption. The dose selection should be based on previous dose-response studies or literature reports to target the desired receptor occupancy.

- **Animal Handling:** Acclimatize animals to the housing and handling procedures to reduce stress-induced variability.
- **Dose Preparation:** On the day of the experiment, dilute the stock solution of oCPP HCl to the final desired concentration using sterile 0.9% saline.
- **Administration:** Administer the solution via the chosen route (e.g., intraperitoneal, subcutaneous, or oral gavage). Doses typically range from 0.1 to 10 mg/kg for piperazine derivatives, but should be empirically determined.
- **Control Group:** Administer a vehicle-only injection (e.g., sterile saline) to a control group of animals.
- **Timing:** Conduct behavioral testing at a predetermined time post-injection, corresponding to the peak plasma concentration or desired pharmacodynamic effect.

Protocol 4.3.2: Behavioral Assays Various animal models can be used to assess the effects of oCPP on behaviors relevant to anxiety and depression. [\[17\]](#)[\[18\]](#)[\[19\]](#)

- **Elevated Plus Maze (EPM):** An assay for anxiolytic-like effects. An increase in the time spent in the open arms of the maze following oCPP administration suggests a reduction in anxiety.

- **Forced Swim Test (FST):** A model used to screen for antidepressant-like activity. A decrease in immobility time after oCPP administration is interpreted as an antidepressant-like effect.
- **Marble-Burying Test:** A model for assessing anti-compulsive or anxiolytic-like behavior. A reduction in the number of marbles buried can indicate an anxiolytic or anti-obsessional effect.

Analytical Quantification in Biological Matrices

Quantifying oCPP levels in plasma, brain tissue, or other biological samples is crucial for pharmacokinetic studies. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity. [20] Protocol 4.4.1: Sample Preparation (Solid Phase Extraction) Trustworthiness: This step is critical for removing interfering substances from the biological matrix. A well-validated extraction protocol with a suitable internal standard ensures high recovery and accurate quantification.

- **Sample Collection:** Collect blood into tubes containing an anticoagulant (e.g., EDTA), and centrifuge to obtain plasma. Collect brain tissue and homogenize in a suitable buffer.
- **Internal Standard:** Add a known amount of an internal standard (ideally, a stable isotope-labeled version of oCPP) to all samples, calibrators, and quality controls.
- **Extraction:** Use a solid-phase extraction (SPE) cartridge (e.g., a mixed-mode cation exchange cartridge) to isolate oCPP and the internal standard from the matrix.
 - Condition the cartridge with methanol and water.
 - Load the sample.
 - Wash the cartridge to remove impurities.
 - Elute oCPP with a small volume of an appropriate solvent (e.g., methanol containing 5% ammonium hydroxide).
- **Evaporation and Reconstitution:** Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase used for LC-MS/MS analysis.

Data Interpretation and Experimental Considerations

Designing robust experiments and correctly interpreting the data are paramount.

Causality and Self-Validation in Experimental Design

A well-designed experiment includes appropriate controls to ensure that the observed effects are directly attributable to the pharmacological action of oCPP.

Caption: Workflow for a self-validating in vivo experiment.

Distinguishing Direct oCPP Effects from Trazodone's Profile

When studying trazodone, it is essential to consider the contribution of oCPP. This can be achieved by:

- Administering trazodone and measuring the plasma concentrations of both trazodone and oCPP over time to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.
- Directly administering oCPP in a separate experiment to characterize its unique behavioral and physiological profile.
- Using CYP3A4 inhibitors or inducers to manipulate the trazodone/oCPP ratio and observe the resulting changes in effect.

Conclusion and Future Directions

1-(2-Chlorophenyl)piperazine hydrochloride is a multifaceted tool in neuroscience. Its role as the active metabolite of trazodone makes its study indispensable for understanding this widely used antidepressant. Furthermore, its distinct profile as a 5-HT_{1A} partial agonist and 5-HT_{2C} antagonist allows for targeted investigations into the serotonergic modulation of complex behaviors. Future research should continue to explore its interactions with other receptor systems, such as the dopamine D₃ receptor, and further delineate its contribution to the overall clinical profile of trazodone. Advanced techniques, such as in vivo microdialysis coupled with

electrophysiology, will be invaluable in elucidating the real-time effects of oCPP on neurotransmitter release and neuronal activity in specific brain circuits.

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